Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Medicinal Chemistry Chromatographic Separation Physicochemical Profiling

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 849069-32-5) is an unsubstituted, nitrogen-rich bicyclic heterocycle belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold class encompassing over 300,000 described structures and referenced in more than 2,400 patents. The compound bears an ethyl ester at the C3 position and an unsubstituted N1–H, yielding a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 849069-32-5
Cat. No. B1508191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
CAS849069-32-5
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=NC2=NN1
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-4-3-5-10-8(6)12-11-7/h3-5H,2H2,1H3,(H,10,11,12)
InChIKeyUWPBZBGGTNNWDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 849069-32-5): A C3-Ester Privileged Scaffold for Kinase-Targeted Medicinal Chemistry Procurement


Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 849069-32-5) is an unsubstituted, nitrogen-rich bicyclic heterocycle belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold class encompassing over 300,000 described structures and referenced in more than 2,400 patents [1]. The compound bears an ethyl ester at the C3 position and an unsubstituted N1–H, yielding a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It is primarily procured as a versatile small-molecule building block for the synthesis of kinase inhibitors, phosphodiesterase (PDE4) modulators, and A1 adenosine receptor antagonists, where the C3-ethoxycarbonyl group serves as a key synthetic handle for further diversification [1].

Why Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate Cannot Be Casually Substituted: Regioisomeric, Physicochemical, and Scaffold-Rarity Constraints


The decision to substitute ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate with a closely related analog—such as the methyl ester (CAS 916325-83-2), tert-butyl ester (CAS 889451-30-3), free carboxylic acid (CAS 116855-08-4), or the regioisomeric C5-ethyl ester—carries measurable consequences in lipophilicity, synthetic reactivity, and downstream biological program relevance. The ethyl ester's calculated LogP of 1.13 differs by ~0.5 log units from the methyl ester (LogP 0.64) [1], altering organic-solvent partitioning and chromatographic retention times in purification workflows. Critically, the C3 ester position distinguishes this scaffold from the clinically studied C5-ester pyrazolopyridine anxiolytics (etazolate, tracazolate, cartazolate), which target GABAA and adenosine receptors via a fundamentally different pharmacophoric geometry [2]. Furthermore, among all catalogued 1H-pyrazolo[3,4-b]pyridines, only approximately 3.4% are fully unsubstituted at N1, C4, C5, and C6—meaning procurement of this specific unadorned scaffold enables substitution at multiple vectors that pre-functionalized analogs would preclude [3]. These cumulative differences mean that generic interchange without experimental verification introduces uncontrolled variables into synthetic route yield, purity profile, and biological assay outcome.

Quantitative Differentiation Evidence: Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate vs. Closest Analogs for Scientific Procurement Decisions


LogP Differential vs. Methyl Ester: Impact on Organic-Phase Solubility and Chromatographic Purification

The ethyl ester (CAS 849069-32-5) exhibits a calculated LogP of 1.1346, whereas the direct methyl ester analog (CAS 916325-83-2) has a LogP of 0.64 [1][2]. This difference of approximately 0.5 log units translates to a roughly 3.2-fold higher octanol-water partition coefficient for the ethyl ester, conferring measurably greater retention on reversed-phase HPLC columns and enhanced solubility in medium-polarity organic solvents such as ethyl acetate and dichloromethane. For medicinal chemistry programs requiring intermediate-scale purification or liquid-liquid extraction, this LogP differential directly affects workflow efficiency and recovery yield.

Medicinal Chemistry Chromatographic Separation Physicochemical Profiling

Regioisomeric Identity: C3-Ester vs. C5-Ester Pyrazolopyridines — Pharmacophoric Divergence with Clinical Implications

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate bears the ester substituent at the C3 position of the bicyclic core. In contrast, the clinically investigated anxiolytic pyrazolopyridines—etazolate (SQ-20,009), tracazolate (ICI-136,753), and cartazolate (SQ-65,396)—uniformly carry the ethyl ester at the C5 position, along with additional N1-alkyl, C4-amino, and C6-methyl substituents [1][2]. This regioisomeric divergence is not trivial: the C5-ester series acts as positive allosteric modulators of GABAA receptors and antagonists at A1/A2A adenosine receptors, while the C3-ester scaffold serves as a precursor to a distinct pharmacophore space, including TBK1 inhibitors (lead compound 15y, IC₅₀ = 0.2 nM) and PIM-3 kinase inhibitors described in patent literature [3][4]. Procurement of the wrong regioisomer would direct a discovery program toward entirely unrelated biological target space.

Kinase Inhibitor Design Adenosine Receptor Pharmacology GABAA Receptor Modulation

Molecular Weight and Steric Profile: Intermediate Bulk for Optimal Synthetic Diversification vs. Methyl and tert-Butyl Esters

The ethyl ester (MW 191.19 g/mol) occupies an intermediate position between the methyl ester (MW 177.16 g/mol, CAS 916325-83-2) and the tert-butyl ester (MW 219.24 g/mol, CAS 889451-30-3) [1]. This intermediate steric bulk has practical consequences: the ethyl ester is sufficiently labile for smooth hydrolysis to the carboxylic acid (CAS 116855-08-4, MW 163.13 g/mol) under standard LiOH or NaOH conditions, whereas the tert-butyl ester requires acidic deprotection (TFA or HCl/dioxane) that may be incompatible with acid-sensitive downstream functionality . Conversely, the methyl ester is more prone to premature hydrolysis under basic reaction conditions due to reduced steric shielding. The ethyl ester thus provides an optimal balance of stability during multi-step synthesis and reactivity when deliberate deprotection is desired.

Synthetic Chemistry Building Block Selection Ester Reactivity

Purity Benchmark: 98% Specification with Commercial Availability vs. Typical Analog Purity Ranges

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is commercially available at a certified purity of 98% (HPLC) from suppliers including ChemScene (Cat. CS-0646828) and Leyan (Cat. 1717487) . In comparison, the methyl ester analog (CAS 916325-83-2) is most commonly offered at 97% purity, and the free carboxylic acid (CAS 116855-08-4) at 97% . The 1-percentage-point purity differential, while modest in absolute terms, represents a meaningful reduction in unidentified impurities (from ~3% to ~2%) that is relevant for medicinal chemistry campaigns where trace impurities can confound biological assay interpretation or crystallography efforts. The target compound also benefits from established ¹H NMR characterization confirming the ethyl ester proton signals at δ 4.21–4.33 ppm, enabling rapid identity verification upon receipt .

Quality Control Procurement Specification Analytical Chemistry

Scaffold Rarity: Only 3.37% of Catalogued 1H-Pyrazolo[3,4-b]pyridines Are Fully Unsubstituted — Enabling Multi-Vector Diversification

A comprehensive chemoinformatic analysis of the SciFinder database covering more than 300,000 1H-pyrazolo[3,4-b]pyridine structures revealed that only 3.37% are fully unsubstituted (R1 = H, R4 = H, R5 = H, R6 = H) [1]. The target compound, with its N1–H and C3–COOEt as the sole substituent-bearing positions, falls within this rare minimally functionalized subset. The most common substitution pattern is 4,6-disubstituted (46.83%), and the most abundant C3 substituent is methyl (66.06% when R3 ≠ H) [1]. This means the vast majority of commercially available pyrazolopyridine building blocks already carry substituents that constrain or predetermine the vectors available for further elaboration. Procuring the unsubstituted ethyl ester uniquely allows medicinal chemists to independently functionalize N1, C4, C5, and C6 positions without deprotection or defensive synthesis steps.

Chemical Biology Diversity-Oriented Synthesis Scaffold Hopping

Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Generation: Starting Material for TBK1 and PIM-3 Chemotype Synthesis

The C3-ethoxycarbonyl scaffold directly maps onto the core structure of potent TBK1 inhibitors identified via iterative SAR optimization (lead compound 15y, TBK1 IC₅₀ = 0.2 nM) [1]. The unsubstituted N1–H permits selective N-alkylation with substituted benzyl or heteroarylmethyl groups, while the C3-ester can be hydrolyzed to the carboxylic acid for subsequent amide coupling or retained as a prodrug-masking group. Patent literature further establishes this scaffold as a precursor to PIM-3-selective kinase inhibitors with antiproliferative activity against pancreatic cancer cell lines [2]. Procurement of the unsubstituted ethyl ester rather than a pre-N-alkylated analog preserves full freedom to operate across multiple kinase target programs from a single building block inventory.

PDE4 Inhibitor Development: Accessing the Pyrazolo[3,4-b]pyridine PDE4 Pharmacophore via C3-Ester Intermediates

The pyrazolo[3,4-b]pyridine core with a C3 ester is a validated intermediate in the synthesis of PDE4 inhibitors for respiratory indications including COPD and allergic rhinitis, as disclosed in patent families WO 2005/090352 and JP 2007-514704 [3]. The ethyl ester's LogP of 1.13 provides sufficient organic solubility for the multi-step reaction sequences typical of PDE4 inhibitor assembly, while the C3 position remains distal to the key C4-amino and C5-carboxamide pharmacophoric elements introduced in later synthetic stages. The documented 49% yield for hydrazine-mediated cyclization to the ethyl ester from β-keto-ester precursors provides a reproducible entry point .

Multi-Vector SAR Library Synthesis: Parallel Functionalization at N1, C4, C5, and C6

Because this compound carries hydrogen atoms at all four non-ester positions (N1, C4, C5, C6), it enables independent, sequential functionalization without protecting group manipulations. The review by Donaire-Arias et al. (2022) comprehensively maps the chemical space accessible from the unsubstituted scaffold: N1 can undergo alkylation or arylation; C4 and C6 are susceptible to nucleophilic aromatic substitution when activated; C5 is amenable to electrophilic halogenation (e.g., bromination to yield the 5-bromo derivative, CAS available) followed by Suzuki cross-coupling [4]. This contrasts with the majority of commercially available pyrazolopyridine building blocks, which are pre-substituted and thus limit library diversity. For a medicinal chemistry CRO or pharma discovery unit, stocking this single intermediate supports multiple lead optimization campaigns.

A1 Adenosine Receptor Antagonist Program: Ester Analogue for SAR Around the 3-Position

While the most potent A1 adenosine receptor antagonists in the pyrazolo[3,4-b]pyridine class carry 4-amino-5-carboxylic acid ester substitution (e.g., methyl ester 2h, Ki = 6 nM; isopropyl ester 5h, Ki = 7 nM at hA1AR) [5], the C3-ester regioisomer offers a complementary SAR vector. The 3D QSAR model developed by Manetti et al. (2005) for this scaffold class identified steric and electrostatic fields around the 3-position as significant contributors to A1 vs. A2A selectivity [5]. Procuring the C3-ester rather than the C5-ester enables exploration of this distinct pharmacophoric geometry, potentially yielding selectivity profiles unattainable with the C5-substituted series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.